Cyclohexane-1,2-diyldimethanediyl dimethanesulfonate
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Overview
Description
Cyclohexane-1,2-diyldimethanediyl dimethanesulfonate is a chemical compound with the molecular formula C10H20O6S2 and a molecular weight of 300.4 g/mol . It is characterized by its unique structure, which includes a cyclohexane ring substituted with methanesulfonate groups. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclohexane-1,2-diyldimethanediyl dimethanesulfonate typically involves the reaction of cyclohexane-1,2-diol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then further reacted to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Cyclohexane-1,2-diyldimethanediyl dimethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate groups can be substituted by nucleophiles such as amines, alcohols, and thiols under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines.
Oxidation and Reduction Reactions: Potential reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: The major products are typically the corresponding substituted cyclohexane derivatives, such as cyclohexane-1,2-diyldimethanediyl amines or thiols.
Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used but may include oxidized or reduced forms of the sulfonate groups.
Scientific Research Applications
Cyclohexane-1,2-diyldimethanediyl dimethanesulfonate is a versatile compound with diverse applications in scientific research:
Mechanism of Action
The mechanism of action of cyclohexane-1,2-diyldimethanediyl dimethanesulfonate involves its ability to act as a sulfonate donor in chemical reactions. The methanesulfonate groups can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Cyclohexane-1,2-diol: A precursor in the synthesis of cyclohexane-1,2-diyldimethanediyl dimethanesulfonate.
Cyclohexane-1,2-dicarboxylic acid: Another cyclohexane derivative with different functional groups and applications.
Cyclohexane-1,2-dione: A compound with a similar cyclohexane core but different reactivity due to the presence of ketone groups.
Uniqueness: this compound is unique due to its dual methanesulfonate groups, which impart distinct chemical reactivity and versatility in synthetic applications. This makes it particularly valuable in the preparation of substituted cyclohexane derivatives and in various research contexts.
Properties
CAS No. |
66347-68-0 |
---|---|
Molecular Formula |
C10H20O6S2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
[(1S,2R)-2-(methylsulfonyloxymethyl)cyclohexyl]methyl methanesulfonate |
InChI |
InChI=1S/C10H20O6S2/c1-17(11,12)15-7-9-5-3-4-6-10(9)8-16-18(2,13)14/h9-10H,3-8H2,1-2H3/t9-,10+ |
InChI Key |
JIHKCHWEXXZTOU-AOOOYVTPSA-N |
SMILES |
CS(=O)(=O)OCC1CCCCC1COS(=O)(=O)C |
Isomeric SMILES |
CS(=O)(=O)OC[C@H]1CCCC[C@H]1COS(=O)(=O)C |
Canonical SMILES |
CS(=O)(=O)OCC1CCCCC1COS(=O)(=O)C |
Key on ui other cas no. |
66347-68-0 |
Origin of Product |
United States |
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